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Compound of Interest

Compound Name:
2H-Pyran-4-carboxylic acid

tetrahydro ethyl ester

Cat. No.: B13754906

Get Quote

Compound Identity: Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate CAS: 103260-44-2 Formula:

C₉H₁₆O₃ Molecular Weight: 172.22 g/mol [1][2][3]

Strategic Value in Medicinal Chemistry
In modern drug design, CAS 103260-44-2 serves as a pivotal "linker" and "scaffold" reagent.[1]

[2][3] Its primary utility lies in introducing the (tetrahydropyran-4-yl)methyl moiety.[1][2][3][4]

Bioisosteric Replacement: The tetrahydropyran (THP) ring acts as a polar, metabolically

stable bioisostere for cyclohexyl or phenyl rings.[4] It lowers lipophilicity (LogP) while

maintaining steric bulk, often improving the solubility and pharmacokinetic profile of drug

candidates (e.g., ACC inhibitors, HDAC inhibitors).[4]

Divergent Reactivity: The ester functionality allows for two distinct synthetic pathways:

Ring Construction: Transformation into hydrazides to build 1,3,4-oxadiazoles or 1,2,4-

triazoles.
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Linker Activation: Reduction to the alcohol or hydrolysis to the acid for attaching the THP-

methyl tail to existing heterocycles (e.g., indoles, pyrazoles).[4]

Chemo-Selectivity & Reactivity Profile
The molecule features an ester group separated from the THP ring by a methylene spacer.[1]

[2][3][4] This spacer is crucial; it prevents the steric bulk of the ring from hindering reactivity at

the carbonyl center, while also insulating the ring oxygen's inductive effect.[4]
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Caption: Divergent synthetic pathways for CAS 103260-44-2.[1][2][4] Path C is the primary

route for de novo heterocyclic synthesis.[4]

Protocol A: Synthesis of 1,3,4-Oxadiazole Scaffolds
This protocol describes the conversion of the ester into a 2-substituted-1,3,4-oxadiazole ring, a

common motif in anti-inflammatory and anticancer agents.[1][3]

Step 1: Formation of the Acetohydrazide
The ester is first converted to 2-(tetrahydro-2H-pyran-4-yl)acetohydrazide.[1][2][3][4]

Reagents: Hydrazine hydrate (80%), Ethanol (abs).[4]

Stoichiometry: 1.0 eq Ester : 5.0 eq Hydrazine.[2][3][4]
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Procedure:

Dissolve 10.0 g (58 mmol) of CAS 103260-44-2 in 50 mL of absolute ethanol.

Add 14.5 mL (290 mmol) of hydrazine hydrate dropwise at room temperature.

Heat the mixture to reflux (80°C) for 6 hours. Monitor by TLC (10% MeOH in DCM).[2][4]

Workup: Cool to 0°C. The product often precipitates as a white solid.[4] Filter and wash

with cold ethanol.[4][5] If no precipitate forms, concentrate in vacuo to give the crude

hydrazide (typically >95% purity).[4]

Step 2: Cyclization to 1,3,4-Oxadiazole
The hydrazide is coupled with a carboxylic acid (R-COOH) and cyclized in one pot using

POCl₃.[2][3][4]

Reagents: Aryl/Alkyl Carboxylic Acid (1.0 eq), POCl₃ (excess).

Procedure:

Mix 1.0 eq of the hydrazide from Step 1 and 1.0 eq of the desired carboxylic acid in POCl₃

(5 mL per mmol).

Reflux at 100°C for 4–8 hours.

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring

(Exothermic!).

Neutralize with saturated NaHCO₃ solution to pH 8.[2][4]

Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Linker Synthesis for N-Alkylation
This protocol is used to attach the THP-methyl tail to a nitrogen-containing heterocycle (e.g.,

Indole, Pyrazole), mimicking the structure of ACC inhibitors like ND-646.[1][2][3][4]
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Step 1: Reduction to Alcohol
Reagents: LiAlH₄ (1.2 eq), THF (anhydrous).

Procedure:

Cool a suspension of LiAlH₄ in THF to 0°C under Nitrogen.

Add CAS 103260-44-2 (dissolved in THF) dropwise.[1][2][3][4]

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Fieser Quench: Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the

granular precipitate.[4][5]

Concentrate filtrate to yield 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Step 2: Conversion to Alkylating Agent (Mesylate)
Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq), DCM.[4]

Procedure:

Dissolve the alcohol in DCM at 0°C.

Add Et₃N, followed by dropwise addition of MsCl.[4]

Stir for 2 hours. Wash with water, 1N HCl, and brine.[4]

Use the crude mesylate immediately for N-alkylation (e.g., reacting with an indole using

Cs₂CO₃ in DMF at 60°C).[2][3][4]
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Parameter Condition Expected Outcome Troubleshooting

Hydrazinolysis Reflux, EtOH
>90% Yield (White

Solid)

If oil forms, triturate

with Et₂O.[1][2][3]

Ensure excess

hydrazine is removed.

[2][4]

Oxadiazole

Cyclization
POCl₃, 100°C >70% Yield

If low yield, try T3P

(Propylphosphonic

anhydride) in EtOAc

for milder cyclization.

[4]

Reduction LiAlH₄, THF
>95% Yield (Colorless

Oil)

Ensure anhydrous

conditions.[4][6] Ester

reduction is rapid; do

not over-reflux.[2][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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